

An In-depth Technical Guide to 6-Formylnicotinonitrile (CAS 206201-64-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Formylnicotinonitrile

Cat. No.: B112262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of **6-Formylnicotinonitrile**, a key heterocyclic building block in medicinal chemistry and materials science.

Core Properties and Data

6-Formylnicotinonitrile, with the CAS number 206201-64-1, is a solid, trifunctional pyridine derivative featuring a nitrile, an aldehyde, and a pyridine ring system. These functional groups provide a versatile platform for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of **6-Formylnicotinonitrile**.

Identifier	Value
CAS Number	206201-64-1 [1]
Molecular Formula	C ₇ H ₄ N ₂ O [1]
Molecular Weight	132.12 g/mol [1]
IUPAC Name	6-formylpyridine-3-carbonitrile [1]
Synonyms	6-Formyl-3-pyridinecarbonitrile, 6-cyanopyridine-2-carboxaldehyde
InChI Key	DMDMMMFMXWZSLM-UHFFFAOYSA-N [1]
SMILES	O=Cc1ccc(C#N)cn1

Property	Value	Source
Physical Form	Solid	[2]
Melting Point	250-251 °C	American Elements
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in common organic solvents like DMSO and DMF.	Inferred from typical properties of similar organic compounds.

Note: Some physical properties like boiling point and density are not readily available in public literature and would require experimental determination.

Predicted Spectroscopic Data

While experimental spectra for **6-Formylnicotinonitrile** are not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds.

¹ H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Assignment
Aldehydic Proton	~10.1	s	-CHO
Pyridine H-2	~9.2	d	Proton adjacent to N and CHO
Pyridine H-4	~8.4	dd	Proton between CN and CHO
Pyridine H-5	~8.0	d	Proton adjacent to CN

¹³ C NMR (Predicted)	Chemical Shift (ppm)	Assignment
Aldehyde Carbonyl	~192	-CHO
Pyridine C-6	~153	Carbon attached to CHO
Pyridine C-2	~151	Carbon adjacent to N
Pyridine C-4	~139	Carbon between CN and CHO
Pyridine C-5	~128	Carbon adjacent to CN
Pyridine C-3	~118	Carbon attached to CN
Nitrile Carbon	~116	-C≡N

These are predicted values and may vary depending on the solvent and experimental conditions.

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of **6-Formylnicotinonitrile** is the oxidation of the corresponding alcohol, 6-(hydroxymethyl)nicotinonitrile. This precursor can be synthesized from commercially available starting materials.

Hypothetical Synthesis Workflow

[Click to download full resolution via product page](#)

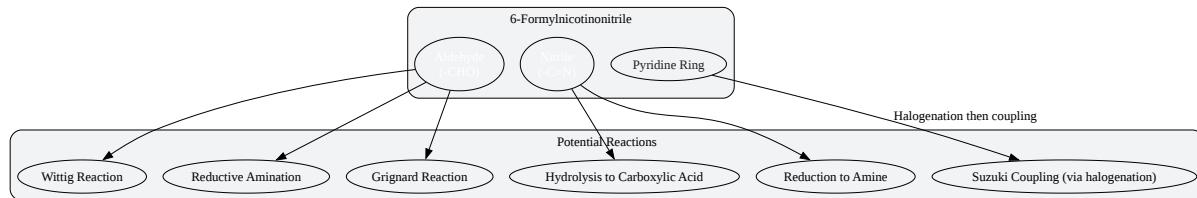
Caption: Hypothetical synthesis of **6-Formylnicotinonitrile**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-(Hydroxymethyl)nicotinonitrile

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylnicotinonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride.
- Initiation: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

- Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. The filtrate containing 6-(bromomethyl)nicotinonitrile is then carefully subjected to hydrolysis with a mild base like aqueous sodium bicarbonate to yield 6-(hydroxymethyl)nicotinonitrile.
- Purification: The crude product can be purified by column chromatography on silica gel.


Step 2: Oxidation to **6-Formylnicotinonitrile**

- Reaction Setup: In a round-bottom flask, dissolve the synthesized 6-(hydroxymethyl)nicotinonitrile (1.0 eq) in a suitable solvent like dichloromethane or chloroform.
- Oxidation: Add an oxidizing agent such as manganese dioxide (MnO_2 , 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq).
- Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
- Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent and its byproducts.
- Purification: The filtrate is concentrated under reduced pressure, and the resulting crude **6-Formylnicotinonitrile** can be purified by recrystallization or column chromatography.

Chemical Reactivity and Potential Applications

The presence of three reactive functional groups—aldehyde, nitrile, and the pyridine nitrogen—makes **6-Formylnicotinonitrile** a highly versatile building block for creating diverse molecular architectures.

Reactivity Profile

[Click to download full resolution via product page](#)

Caption: Reactivity of **6-Formylnicotinonitrile**'s functional groups.

- **Aldehyde Group:** The aldehyde functionality is a key site for carbon-carbon and carbon-heteroatom bond formation. It can readily undergo:
 - Wittig reaction to form alkenes.
 - Reductive amination to introduce substituted amine moieties.
 - Grignard and organolithium additions to generate secondary alcohols.
 - Oxidation to a carboxylic acid.
 - Reduction to a primary alcohol.
- **Nitrile Group:** The nitrile group can be transformed into other important functional groups:
 - Hydrolysis to a carboxylic acid or an amide.
 - Reduction to a primary amine.
 - Addition of Grignard reagents to form ketones after hydrolysis.

- Pyridine Ring: The pyridine ring can be functionalized through electrophilic or nucleophilic substitution, although the electron-withdrawing nature of the nitrile and formyl groups deactivates the ring towards electrophilic attack. However, it can be a substrate for transition-metal catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, after appropriate halogenation.

Applications in Drug Discovery and Materials Science

While specific biological activity for **6-Formylnicotinonitrile** itself is not widely reported, its structural motifs are present in many biologically active compounds. Nicotinonitrile derivatives are known to exhibit a range of pharmacological activities, including as inhibitors of various enzymes. The formyl group provides a handle for the introduction of diverse substituents, making this compound an ideal starting point for the generation of compound libraries for high-throughput screening.

Potential applications include:

- Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors.
- Synthesis of Novel Heterocycles: It can be used as a precursor for the synthesis of more complex fused heterocyclic systems.
- Development of Bioactive Probes: The aldehyde group allows for conjugation to other molecules for the development of chemical probes.

Safety and Handling

6-Formylnicotinonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.

Safety Information	Details
GHS Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.

This safety information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the compound.

Conclusion

6-Formylnicotinonitrile is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide array of chemical modifications, providing access to a diverse range of complex molecules. Further exploration of the reactivity and biological activity of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. METHYL 6-FORMYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Formylnicotinonitrile (CAS 206201-64-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112262#6-formylnicotinonitrile-cas-number-206201-64-1-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com